molecular formula C9H7FN2O B8385694 2-Fluoro-4-oxazol-2-ylaniline

2-Fluoro-4-oxazol-2-ylaniline

Cat. No.: B8385694
M. Wt: 178.16 g/mol
InChI Key: PKGMNYXFTUVGPP-UHFFFAOYSA-N
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Description

2-Fluoro-4-oxazol-2-ylaniline is a heterocyclic aromatic compound that contains both fluorine and oxazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-oxazol-2-ylaniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoroaniline with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction is usually carried out under reflux conditions with methanol as the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-oxazol-2-ylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized aromatic compounds .

Scientific Research Applications

2-Fluoro-4-oxazol-2-ylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-oxazol-2-ylaniline involves its interaction with specific molecular targets. The oxazole ring can interact with biological receptors, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: Lacks the oxazole ring, making it less versatile in certain applications.

    4-Oxazol-2-yl aniline: Does not contain the fluorine atom, which can affect its reactivity and binding properties.

    2-Fluoro-4-oxazol-2-yl benzene: Similar structure but lacks the amino group, impacting its chemical behavior.

Uniqueness

2-Fluoro-4-oxazol-2-ylaniline is unique due to the presence of both fluorine and oxazole functional groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

2-fluoro-4-(1,3-oxazol-2-yl)aniline

InChI

InChI=1S/C9H7FN2O/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-5H,11H2

InChI Key

PKGMNYXFTUVGPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CO2)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 2-(3-fluoro-4-nitro-phenyl)oxazole (500 mg, 2.40 mmol) in methanol (10 mL) was added to stannous chloride (2.7 g, 12.01 mmol) under nitrogen atmosphere and stirred for 16 h. The reaction mixture was diluted with water and filtered through Celite. The filtrate was basified with bicarbonate solution and extracted with ethyl acetate. The organic layer was washed with water, brine, dried over anhydrous sodium sulfate and concentrated in vacuo to afford 2-fluoro-4-oxazol-2-yl aniline (350 mg, 83%) as a yellow colour solid.
Name
2-(3-fluoro-4-nitro-phenyl)oxazole
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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